(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the various functional groups present. The isoquinoline moiety would provide a rigid, planar structure, while the pyrrolidine ring would introduce a degree of flexibility . The sulfonic acid group would likely make the compound highly polar, and the dihydrochloride would likely impart ionic characteristics .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. The isoquinoline moiety might undergo electrophilic aromatic substitution reactions, while the sulfonic acid group could participate in acid-base reactions . The pyrrolidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonic acid group and the dihydrochloride would likely make the compound highly soluble in water .Safety and Hazards
Future Directions
The future research directions would largely depend on the intended use or biological activity of this compound. It could potentially be explored for various applications in medicinal chemistry, given the presence of the isoquinoline and pyrrolidine moieties, which are common in many biologically active compounds .
properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-11-4-6-15-9-11)13-3-1-2-10-8-14-7-5-12(10)13;;/h1-3,5,7-8,11,15-16H,4,6,9H2;2*1H/t11-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZSDCXZESSUQE-IDMXKUIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669581 | |
Record name | N-[(3S)-Pyrrolidin-3-yl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936233-15-7 | |
Record name | N-[(3S)-Pyrrolidin-3-yl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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